molecular formula C5H10OS B12712207 3-Mercapto-3-methylbutanal CAS No. 308805-43-8

3-Mercapto-3-methylbutanal

Cat. No.: B12712207
CAS No.: 308805-43-8
M. Wt: 118.20 g/mol
InChI Key: WHGAWTZRCJEVHB-UHFFFAOYSA-N
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Description

3-Mercapto-3-methylbutanal is an organic compound with the molecular formula C5H10OS. It is also known by other names such as 3-Methyl-3-sulfanylbutanal and 3-Mercapto-3-methyl-butyraldehyde . This compound is characterized by the presence of both an aldehyde group and a thiol group, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-3-methylbutanal typically involves the reaction of 3-Mercapto-3-methylbutanol with an oxidizing agent. One common method is the oxidation of 3-Mercapto-3-methylbutanol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-3-methylbutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, disulfides

Major Products Formed

Scientific Research Applications

3-Mercapto-3-methylbutanal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of flavors and fragrances due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3-Mercapto-3-methylbutanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

3-Mercapto-3-methylbutanal can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

3-methyl-3-sulfanylbutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5(2,7)3-4-6/h4,7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGAWTZRCJEVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308805-43-8
Record name 3-Mercapto-3-methylbutanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308805438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-MERCAPTO-3-METHYLBUTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNZ006442E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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